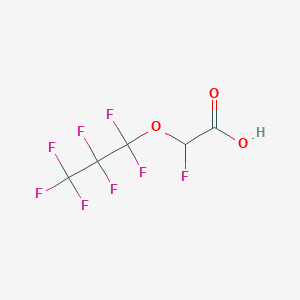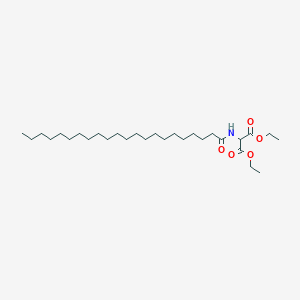![molecular formula C15H13NO2 B12610675 5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione CAS No. 919286-78-5](/img/structure/B12610675.png)
5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione is a heterocyclic compound that belongs to the class of fused tetracyclic quinoline derivatives. These compounds are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the treatment of certain intermediates with phosphorus oxychloride (POCl3) at elevated temperatures can yield the desired compound . Additionally, reactions involving primary and secondary amines in dimethylformamide (DMF) at high temperatures have been reported to produce tetracyclic compounds with good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .
Applications De Recherche Scientifique
5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, resulting in its antibacterial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,9-Dichloro-11H-indeno[1,2-c]quinoline-11-one: A related compound with similar structural features and biological activities.
4-Hydroxy-2-quinolones: These compounds share a quinoline nucleus and exhibit diverse pharmacological properties.
Uniqueness
5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione stands out due to its unique combination of biological activities and synthetic versatility.
Propriétés
Numéro CAS |
919286-78-5 |
|---|---|
Formule moléculaire |
C15H13NO2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
5-methyl-10,11-dihydrocyclohepta[c]quinoline-6,9-dione |
InChI |
InChI=1S/C15H13NO2/c1-16-14-5-3-2-4-12(14)11-8-6-10(17)7-9-13(11)15(16)18/h2-5,7,9H,6,8H2,1H3 |
Clé InChI |
UKRJXQOPMHTTCW-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C(C1=O)C=CC(=O)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
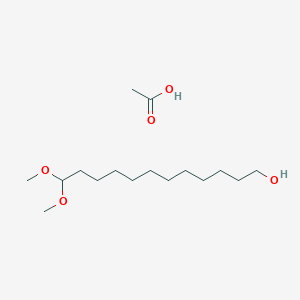
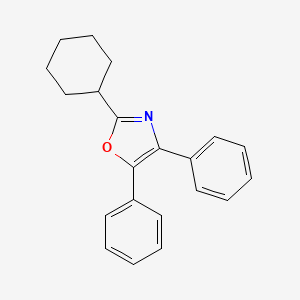
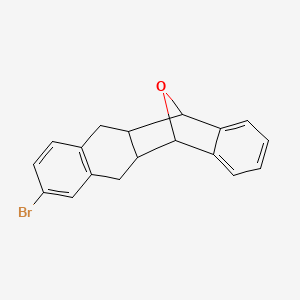
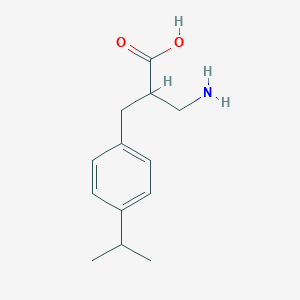
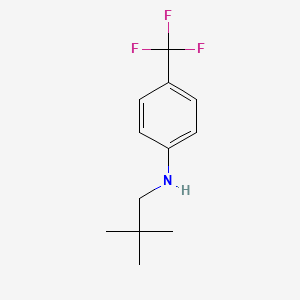
![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)
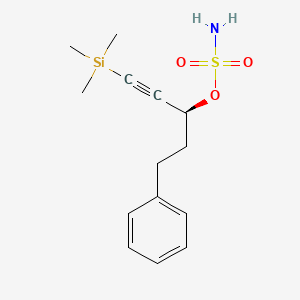
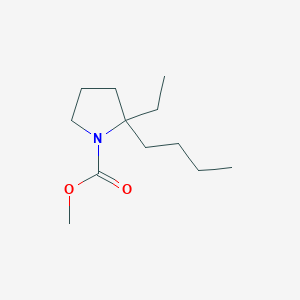
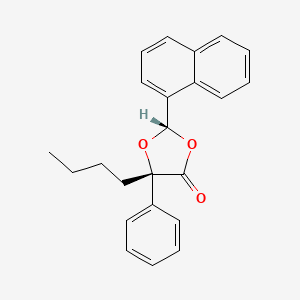
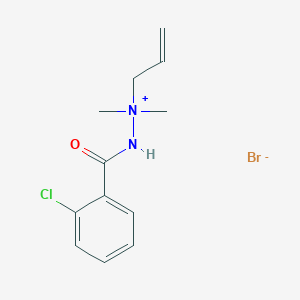
![1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12610672.png)
